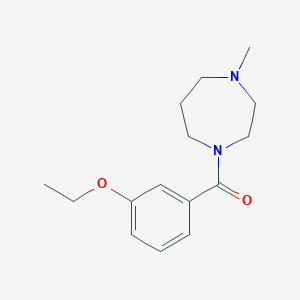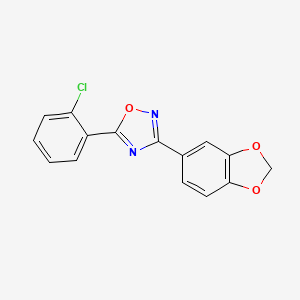
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane, also known as EMDP, is a chemical compound that belongs to the class of diazepanes. It has been shown to have potential therapeutic applications in the field of neuroscience and is currently being studied for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. However, its effects on humans are not yet fully understood, and more research is needed to determine its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Another area of interest is its effects on sleep, as it has been shown to have sedative effects. Additionally, more research is needed to determine the exact mechanism of action of 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane and its potential side effects. Overall, 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has shown promise as a potential therapeutic agent in the field of neuroscience, and further research is warranted to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane involves the reaction of 3-ethoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction yields 1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane as a white solid with a high purity.
Applications De Recherche Scientifique
1-(3-ethoxybenzoyl)-4-methyl-1,4-diazepane has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy.
Propriétés
IUPAC Name |
(3-ethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-14-7-4-6-13(12-14)15(18)17-9-5-8-16(2)10-11-17/h4,6-7,12H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJODOLFACJFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)


![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)
![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)